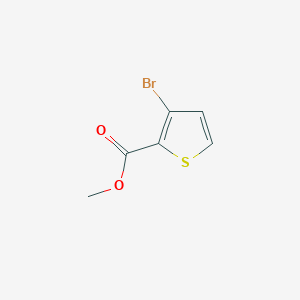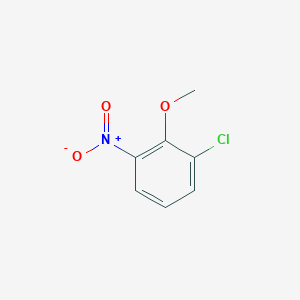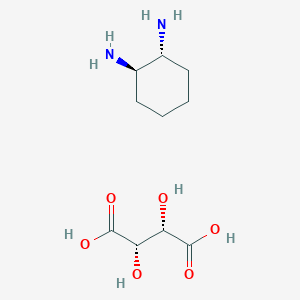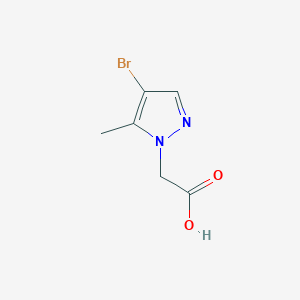![molecular formula C15H12ClNO3 B183137 2-[(5-Chloro-2-methylphenyl)carbamoyl]benzoic acid CAS No. 19368-32-2](/img/structure/B183137.png)
2-[(5-Chloro-2-methylphenyl)carbamoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Chloro-2-methylphenyl)carbamoyl]benzoic acid, also known as Meclofenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used for its analgesic and anti-inflammatory properties. It was first synthesized in 1963 and has since been used in various scientific research studies due to its unique chemical properties.
Mechanism Of Action
2-[(5-Chloro-2-methylphenyl)carbamoyl]benzoic acid acid works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever, and the inhibition of COX enzymes can therefore lead to a reduction in these symptoms.
Biochemical and Physiological Effects:
2-[(5-Chloro-2-methylphenyl)carbamoyl]benzoic acid acid has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the activity of COX enzymes, which leads to a reduction in the production of prostaglandins. Physiologically, it has been shown to reduce inflammation, pain, and fever.
Advantages And Limitations For Lab Experiments
2-[(5-Chloro-2-methylphenyl)carbamoyl]benzoic acid acid has several advantages and limitations for lab experiments. One advantage is that it is a well-established drug with known pharmacological properties, which makes it a useful tool for studying inflammation and pain. However, one limitation is that it can have off-target effects, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 2-[(5-Chloro-2-methylphenyl)carbamoyl]benzoic acid acid. One direction is to investigate its potential use in the treatment of other conditions, such as cancer and Alzheimer's disease. Another direction is to develop more selective COX inhibitors that have fewer off-target effects. Finally, research could focus on identifying the molecular mechanisms underlying the anti-inflammatory and analgesic effects of 2-[(5-Chloro-2-methylphenyl)carbamoyl]benzoic acid acid.
Synthesis Methods
2-[(5-Chloro-2-methylphenyl)carbamoyl]benzoic acid acid can be synthesized through a reaction between 5-chloro-2-methylphenyl isocyanate and 2-aminobenzoic acid. The reaction is carried out in the presence of a solvent and a catalyst, and the resulting product is then purified through recrystallization.
Scientific Research Applications
2-[(5-Chloro-2-methylphenyl)carbamoyl]benzoic acid acid has been used in various scientific research studies due to its unique chemical properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever, and the inhibition of COX enzymes can therefore lead to a reduction in these symptoms.
properties
CAS RN |
19368-32-2 |
|---|---|
Product Name |
2-[(5-Chloro-2-methylphenyl)carbamoyl]benzoic acid |
Molecular Formula |
C15H12ClNO3 |
Molecular Weight |
289.71 g/mol |
IUPAC Name |
2-[(5-chloro-2-methylphenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C15H12ClNO3/c1-9-6-7-10(16)8-13(9)17-14(18)11-4-2-3-5-12(11)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20) |
InChI Key |
FOVBBNXBGNXICC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=CC=C2C(=O)O |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=CC=C2C(=O)O |
Other CAS RN |
19368-32-2 |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















